Methyl octadeca-5,9-diynoate
CAS No.: 58444-00-1
Cat. No.: VC19579756
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58444-00-1 |
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Molecular Formula | C19H30O2 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | methyl octadeca-5,9-diynoate |
Standard InChI | InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-13,16-18H2,1-2H3 |
Standard InChI Key | UPACYOJSNNISJK-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCC#CCCC#CCCCC(=O)OC |
Introduction
Structural and Molecular Characteristics
Methyl octadeca-5,9-diynoate (C₁₉H₃₀O₂; molecular weight: 290.4 g/mol) features an 18-carbon chain with triple bonds at positions 5 and 9, terminated by a methyl ester group. The conjugated diyne system introduces significant electronic and steric constraints, influencing its reactivity. Key structural attributes include:
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IUPAC Name: Methyl octadeca-5,9-diynoate
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Canonical SMILES: CCCCCCCCC#CCCC#CCCCC(=O)OC
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InChIKey: UPACYOJSNNISJK-UHFFFAOYSA-N
The positioning of the triple bonds creates regions of high electron density, making the compound susceptible to electrophilic attacks and cycloaddition reactions. Comparative analysis with other diynoates (Table 1) highlights how bond placement affects physical properties and reactivity.
Table 1: Comparison of Methyl Diynoate Isomers
Compound | Triple Bond Positions | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Methyl octadeca-3,7-diynoate | 3, 7 | C₁₉H₃₀O₂ | 282.44 |
Methyl octadeca-5,9-diynoate | 5, 9 | C₁₉H₃₀O₂ | 290.40 |
Methyl octadeca-9,13-diynoate | 9, 13 | C₁₉H₃₀O₂ | 290.40 |
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The esterification of octadeca-5,9-diynoic acid with methanol under acidic catalysis is a primary synthetic route. Sulfuric acid or p-toluenesulfonic acid facilitates protonation of the carboxylic acid, enhancing nucleophilic attack by methanol. Reaction conditions typically involve refluxing in anhydrous solvents (e.g., toluene) to drive equilibrium toward ester formation.
An alternative method employs transition metal-catalyzed alkyne coupling. For example, palladium-catalyzed Sonogashira coupling between terminal alkynes and methyl propargyl bromide constructs the diyne backbone. This approach offers better regiocontrol, critical for positioning triple bonds at C5 and C9.
Table 2: Representative Synthesis Conditions
Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Acid-catalyzed esterification | H₂SO₄ | Toluene | 110 | 65–75 |
Sonogashira coupling | Pd(PPh₃)₄ | THF | 80 | 50–60 |
Industrial-Scale Production
Continuous flow reactors optimize large-scale synthesis by improving heat transfer and reducing side reactions. Purification via fractional distillation or recrystallization from ethanol yields high-purity product (>98%). Industrial processes prioritize cost efficiency, often employing recyclable catalysts and solvent recovery systems.
Chemical Reactivity and Functionalization
Oxidation Reactions
The conjugated diyne system undergoes regioselective oxidation. Selenium dioxide (SeO₂) with tert-butyl hydroperoxide (TBHP) oxidizes allylic positions, forming keto derivatives (e.g., 4-oxo and 10-oxo products). Steric hindrance at C9 often directs oxidation toward C5, as observed in analogous compounds.
Mechanistic Insights:
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SeO₂ acts as an electrophile, abstracting allylic hydrogens to form radical intermediates.
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Conjugation stabilizes intermediates, leading to keto-enol tautomerization.
Hydrogenation and Reduction
Catalytic hydrogenation with Pd/C or Lindlar’s catalyst reduces triple bonds to single or cis-alkenes. Selective reduction of one triple bond is achievable under controlled H₂ pressure (1–3 atm), though over-reduction remains a challenge.
Table 3: Hydrogenation Outcomes
Catalyst | H₂ Pressure (atm) | Product | Selectivity (%) |
---|---|---|---|
Pd/C | 3 | Fully saturated ester | 90 |
Lindlar’s | 1 | cis-alkene at C5 | 75 |
Cycloaddition Reactions
The diyne moiety participates in [2+2] and Diels-Alder reactions. Photochemical [2+2] cycloaddition with electron-deficient alkenes yields bicyclic adducts, while thermal conditions favor [4+2] pathways with dienes. Regioselectivity varies due to competing reaction sites.
Challenges and Future Perspectives
Current limitations include:
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Synthetic complexity: Precise control over triple bond positioning requires expensive catalysts.
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Limited bioavailability: Poor aqueous solubility hinders biomedical applications.
Future research should prioritize:
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Developing eco-friendly synthesis routes using biocatalysts.
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Exploring nanoformulations to improve bioavailability.
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Investigating synergistic effects in multi-functional materials.
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